Bacoside A

Description

Properties

IUPAC Name |

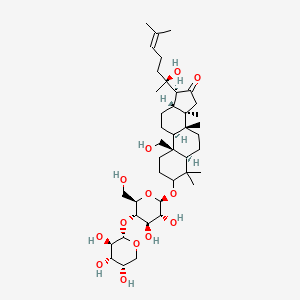

(5R,8R,9S,10S,13R,14R,17S)-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-10-(hydroxymethyl)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,14-tetramethyl-1,2,3,5,6,7,9,11,12,13,15,17-dodecahydrocyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-33(49)31(47)34(25(18-42)52-36)54-35-32(48)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22-,24+,25-,26+,27+,28?,29-,30+,31-,32-,33-,34-,35+,36+,38-,39-,40+,41-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKCTWIIDXXXXAR-CYGHALRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)OC6C(C(C(CO6)O)O)O)O)O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@@H]1[C@H]2CC[C@H]3[C@]([C@@]2(CC1=O)C)(CC[C@@H]4[C@@]3(CCC(C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)CO)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

769.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11028-00-5 | |

| Record name | Bacoside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011028005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Bacoside A: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a major bioactive constituent of the Ayurvedic herb Bacopa monnieri, is a complex mixture of triterpenoid saponins renowned for its nootropic and neuroprotective properties. This technical guide provides a comprehensive overview of the chemical structure of this compound and its primary isomers. It details the stereochemical distinctions between the aglycone moieties, jujubogenin and pseudojujubogenin, and elucidates the glycosylation patterns of the four principal components of this compound: bacoside A3, bacopaside II, bacopasaponin C, and bacopaside X. This document summarizes key quantitative data on their physicochemical properties and biological activities in structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the isolation, purification, and analytical quantification of these compounds, alongside methodologies for pertinent biological assays. Finally, signaling pathways and molecular relationships are visualized using Graphviz diagrams to provide a clear conceptual framework for understanding the neuropharmacological actions of these compounds.

Chemical Structure and Isomerism of this compound

This compound is not a single chemical entity but a mixture of four major dammarane-type triterpenoid saponins[1][2]. These saponins are glycosides, consisting of a lipid-soluble aglycone and water-soluble sugar moieties. The primary isomers within the this compound complex are bacoside A3, bacopaside II, bacopasaponin C, and the jujubogenin isomer of bacopasaponin C, also known as bacopaside X[1][2][3].

The isomeric nature of these compounds arises from two main features: the stereochemistry of the aglycone moiety and the arrangement of the sugar chains. The aglycones are either jujubogenin or pseudojujubogenin, which are stereoisomers[4][5].

Aglycone Moieties: Jujubogenin and Pseudojujubogenin

Jujubogenin and pseudojujubogenin are the foundational aglycones of the this compound constituents. Their isomeric difference lies in the stereochemistry at specific carbon atoms within the triterpenoid backbone. This subtle structural variation influences the overall shape of the molecule and its biological activity.

Caption: Chemical structures of Jujubogenin and Pseudojujubogenin.

The Four Major Isomers of this compound

The four principal saponins that constitute this compound are distinguished by their aglycone (either jujubogenin or pseudojujubogenin) and their specific glycosylation patterns.

-

Bacoside A3: Comprises a jujubogenin aglycone.

-

Bacopaside II: Features a pseudojujubogenin aglycone.

-

Bacopasaponin C: Also contains a pseudojujubogenin aglycone but with a different sugar arrangement compared to Bacopaside II.

-

Bacopaside X: The jujubogenin isomer of bacopasaponin C.

References

The Bacoside A Biosynthesis Pathway in Bacopa monnieri: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a complex mixture of triterpenoid saponins from Bacopa monnieri, is a key pharmacological constituent responsible for the plant's nootropic effects. Understanding its biosynthesis is critical for enhancing its production through metabolic engineering and ensuring the quality of herbal preparations. This technical guide provides a detailed overview of the current understanding of the this compound biosynthesis pathway, integrating data from transcriptomics, metabolic profiling, and genetic engineering studies. It outlines the precursor pathways, key enzymatic steps, and regulatory aspects, presenting quantitative data in a structured format and providing detailed experimental methodologies. Diagrams of the signaling pathways and experimental workflows are included to facilitate comprehension.

Introduction

Bacopa monnieri (L.) Wettst., commonly known as Brahmi, has a long history of use in Ayurvedic medicine for cognitive enhancement. The primary active compounds are a group of dammarane-type triterpenoid saponins known as bacosides. This compound is a major component and is itself a mixture of four saponins: bacoside A3, bacopaside II, bacopasaponin C, and its jujubogenin isomer. These compounds are glycosides of two main aglycones: jujubogenin and pseudojujubogenin. The biosynthesis of these complex molecules is a multi-step process involving numerous enzymes, the complete elucidation of which is still an active area of research. This guide synthesizes the current knowledge of this intricate pathway.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a complex process that begins with the formation of the C30 triterpenoid backbone, which is then modified by hydroxylation and glycosylation. The pathway can be broadly divided into three main stages:

-

Isoprenoid Precursor Biosynthesis: The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1]

-

Triterpenoid Backbone Formation: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head to form squalene, a linear C30 hydrocarbon. This reaction is catalyzed by squalene synthase (SQS), a key regulatory enzyme. Squalene is then epoxidized to 2,3-oxidosqualene, which is the substrate for cyclization.

-

Aglycone Formation and Glycosylation: 2,3-oxidosqualene is cyclized to form the dammarane-type triterpene skeleton by dammarenediol synthase.[2][3] A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYP450s), then modify the dammarane backbone to produce the aglycones, jujubogenin and pseudojujubogenin.[2][3] Finally, these aglycones are decorated with sugar moieties by UDP-glycosyltransferases (UGTs) to yield the various bacosides.[2][3]

Signaling Pathway Diagram

Quantitative Data on this compound Production

The concentration of bacosides in Bacopa monnieri can vary significantly depending on the plant's geographical origin, age, and environmental conditions.[3] Metabolic engineering strategies have shown promise in enhancing bacoside content.

Table 1: Bacoside Content in Wild-Type and Engineered Bacopa monnieri

| Plant Line | Bacoside A3 (mg/g DW) | Bacopaside II (mg/g DW) | This compound (Total) (mg/g DW) | Reference |

| Wild-Type | 0.14 - 0.85% (w/w) | 0.12 - 0.69% (w/w) | Not specified as total | [4] |

| BmSQS1-OE & BmG10H1-KD | Increased content | Increased content | Increased content | [3][5] |

Note: DW = Dry Weight. BmSQS1-OE refers to overexpression of Squalene Synthase. BmG10H1-KD refers to knockdown of Geraniol 10-hydroxylase, a competing pathway enzyme.

Table 2: Gene Expression Changes in Engineered Bacopa monnieri

| Gene | Manipulation | Effect on Bacoside Content | Reference |

| BmSQS1 | Overexpression | Increased | [3] |

| BmG10H | Silencing (RNAi) | Increased | [3][6] |

| HMGR, MDD, SQS | Upregulated by microbial combination | Increased | [7] |

Experimental Protocols

Quantification of Bacosides by High-Performance Liquid Chromatography (HPLC)

A common method for the quantification of bacosides involves HPLC analysis.

-

Extraction:

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., ODS E. Merck, 250 mm x 4 mm, 5 µm particle size).[9]

-

Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a 40:60 (v/v) mixture of acetonitrile and water.[9]

-

Flow Rate: 1 ml/min.[9]

-

Detection: UV detector at 215 nm.[9]

-

Standard: A certified reference standard of this compound is used for calibration.

-

Quantification of Bacosides by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for bacoside quantification.

-

Sample Preparation:

-

HPTLC Conditions:

-

Stationary Phase: Precoated silica gel 60 F254 aluminum plates.[10][11]

-

Mobile Phase: A mixture of toluene, ethyl acetate, methanol, and glacial acetic acid (e.g., 3:4:3:1 v/v/v/v).[10]

-

Application: Apply standard and sample solutions as bands.

-

Development: Develop the plate in a twin-trough chamber.

-

Detection: Scan the dried plate with a densitometer at a specific wavelength (e.g., 540 nm after derivatization or 225 nm).[10][12]

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes involved in the bacoside biosynthesis pathway.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from Bacopa monnieri tissues using a suitable kit.

-

Treat the RNA with DNase I to remove any contaminating DNA.

-

Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.[13]

-

-

qRT-PCR:

-

Perform the PCR reaction using gene-specific primers for the target genes (e.g., BmSQS, BmCYP450s, BmUGTs) and a reference gene (e.g., actin) for normalization.

-

Use a SYBR Green-based detection method.

-

Analyze the data using the comparative Ct method (2-ΔΔCt).

-

Experimental Workflow Diagram

References

- 1. Improvement of growth and bacoside production in Bacopa monnieri through induced autotetraploidy with colchicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Engineering Bacopa monnieri for improved bacoside content and its neurological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative determination of the major saponin mixture this compound in Bacopa monnieri by HPLC. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ijbpas.com [ijbpas.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. impactfactor.org [impactfactor.org]

- 11. researchgate.net [researchgate.net]

- 12. greenpharmacy.info [greenpharmacy.info]

- 13. Synergism of endophytic Bacillus subtilis and Klebsiella aerogenes modulates plant growth and bacoside biosynthesis in Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Nootropic: A Technical Guide to the Discovery and Isolation of Bacoside A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a complex mixture of triterpenoid saponins derived from the medicinal plant Bacopa monnieri, has garnered significant attention for its potential nootropic and neuroprotective properties. This technical guide provides an in-depth historical account of the discovery and isolation of this compound, detailing the evolution of extraction and purification methodologies. From the seminal work of the 1960s to modern, high-yield protocols, this document outlines the key experimental procedures, presents comparative quantitative data, and visualizes the intricate workflows involved in obtaining this promising phytochemical.

A Historical Perspective: The Dawn of this compound

The journey into the chemical constituents of Bacopa monnieri (commonly known as Brahmi) began in the mid-20th century, driven by its long-standing use in traditional Ayurvedic medicine as a memory enhancer. The pioneering work that led to the discovery of what we now know as bacosides was first published in 1963 by Indian scientists N. Chatterji, R.P. Rastogi, and M.L. Dhar. Their systematic chemical examination of the plant led to the first-ever isolation of two crude saponin mixtures, which they designated as This compound and Bacoside B [1].

It was later understood that this compound is not a single compound but a mixture of several structurally related saponins. The primary constituents of this compound have been identified as Bacoside A3, Bacopaside II, Bacopasaponin C, and a jujubogenin isomer of bacopasaponin C[2][3]. These initial discoveries laid the groundwork for decades of research into the chemistry and pharmacology of these fascinating molecules.

The Evolution of Isolation: From Crude Extracts to High Purity

The methodologies for isolating this compound have evolved significantly since the initial reports. Early methods were laborious and yielded relatively low quantities of the desired compounds. Over time, advancements in extraction and chromatographic techniques have led to more efficient and scalable protocols, resulting in higher yields and purity.

The Inaugural Protocol: The Chatterji-Rastogi-Dhar Method (1963)

The first reported isolation of this compound, though not providing a highly purified final product by modern standards, was a landmark achievement. The protocol, as described in subsequent literature and patents referencing the original work, involved a multi-step solvent extraction process.

Experimental Protocol:

-

Extraction: The dried plant material of Bacopa monnieri was first moistened with water and then subjected to extraction with alcohol[1].

-

Concentration: The resulting alcoholic extract was concentrated under reduced pressure to remove the solvent.

-

Defatting: The concentrated extract was then repeatedly macerated with benzene to remove lipids and other nonpolar impurities[1].

-

Precipitation: The defatted extract was further processed to precipitate the crude saponin mixture, yielding this compound and B[1].

This foundational method, while groundbreaking, set the stage for more refined techniques that would follow.

Modern Approaches: Enhancing Yield and Purity

Contemporary methods for this compound isolation focus on maximizing the yield and purity of the final product, often employing a combination of solvent partitioning and advanced chromatographic techniques.

A common modern approach involves a sequential extraction with solvents of increasing polarity. This method effectively separates compounds based on their solubility characteristics.

Experimental Protocol:

-

Defatting: Powdered Bacopa monnieri plant material is first extracted with a nonpolar solvent, such as hexane, to remove lipids and chlorophyll[3][4]. This step is crucial for obtaining a cleaner initial extract.

-

Extraction of Less Polar Compounds: The defatted plant material is then extracted with a solvent of intermediate polarity, like acetone, to remove another fraction of impurities[3][4].

-

Extraction of Bacosides: Finally, the plant material is extracted with a polar solvent, typically methanol or ethanol, which effectively solubilizes the glycosidic saponins, including this compound[3][4].

-

Concentration: The methanolic or ethanolic extract is concentrated under reduced pressure to yield a crude extract enriched in bacosides.

To achieve high purity, the crude bacoside-rich extract is subjected to column chromatography, most commonly using silica gel as the stationary phase.

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel (typically 100-200 mesh size) suspended in a nonpolar solvent like ethyl acetate[2][3][4].

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: A gradient elution is performed, starting with a less polar mobile phase (e.g., ethyl acetate) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol)[2][3][4]. The fractions are collected sequentially.

-

Fraction Analysis: Each collected fraction is analyzed for the presence of this compound using techniques like Thin Layer Chromatography (TLC) or High-Performance Thin Layer Chromatography (HPTLC)[3][4].

-

Pooling and Concentration: Fractions containing the desired this compound components are pooled together and the solvent is evaporated under reduced pressure to yield the purified this compound.

Quantitative Analysis: A Comparative Overview

The efficiency of different isolation protocols can be assessed by comparing the yield and purity of the final this compound product. The following tables summarize quantitative data from various studies.

Table 1: Yield of this compound from Different Extraction Methods

| Extraction Method | Plant Material | Solvent(s) | Yield | Reference |

| Maceration | Dried Plant | 95% Ethanol | 17.14 ± 0.74% (Crude Extract) | [5] |

| Maceration | Dried Plant | Methanol | 27.89 ± 0.48% (Crude Extract) | [5] |

| Percolation with Ethanol after Soaking in Water | Dried Plant | Water, 95% Ethanol | 19.28 ± 0.12% (Total Saponins) | [5] |

| Solvent Polarity Gradient Extraction | Brahmi Tablets | Hexane, Acetone, Methanol | 92.8 mg/g (of crude extract) | [3] |

| Patented Process | Dried Herb | Hexane, Acetone, Methanol | 1.95% (of dry herb weight) | [1] |

Table 2: Purity of this compound at Different Stages of Isolation

| Isolation Stage | Purity of this compound | Reference |

| Crude Methanolic Extract | 5.64% (w/w) | [4] |

| Bacoside-Rich Extract (after solvent gradient) | 22.62% (w/w) | [4] |

| Purified this compound (after column chromatography) | 93.60% (w/w) | [4] |

| Purified this compound (after column chromatography) | 83.46% (as estimated by HPLC) | [3] |

Characterization and Analysis

Once isolated, the confirmation and quantification of this compound are performed using various analytical techniques.

-

High-Performance Thin Layer Chromatography (HPTLC): A rapid and efficient method for the qualitative and quantitative analysis of bacosides. The developed plates are typically derivatized with a solution of sulfuric acid in methanol and visualized under UV light[3][4].

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and accurate technique for the separation, identification, and quantification of the individual saponin components of this compound. A reverse-phase C18 column is commonly used with a mobile phase consisting of acetonitrile and an acidic aqueous buffer[6].

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the isolation of this compound.

Conclusion

The journey from the initial discovery of this compound to the development of sophisticated isolation protocols highlights the significant progress in natural product chemistry. The methods outlined in this guide provide a comprehensive overview for researchers and drug development professionals, enabling the efficient isolation and purification of this valuable nootropic agent. Further research into optimizing these methods and exploring the full therapeutic potential of this compound is warranted.

References

In Silico Modeling of Bacoside A Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a complex mixture of triterpenoid saponins from Bacopa monnieri, is a prominent nootropic agent with potential therapeutic applications in neurodegenerative diseases and cancer. Elucidating its mechanism of action requires a detailed understanding of its interactions with various protein targets. This technical guide provides an in-depth overview of the in silico methodologies used to model the receptor binding of this compound and its derivatives. It summarizes key quantitative findings from published studies, details experimental protocols for computational modeling and in vitro validation, and presents visual workflows and signaling pathways to facilitate comprehension. This document is intended to serve as a comprehensive resource for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction

Bacopa monnieri, a staple of traditional Ayurvedic medicine, is recognized for its cognitive-enhancing effects. The primary active constituents responsible for these properties are believed to be bacosides, with this compound being the most studied.[1] this compound is itself a mixture of four saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[2][3] The neuroprotective effects of this compound are multifaceted, involving the regulation of neurotransmitter receptors, antioxidant pathways, and modulation of signaling cascades implicated in neurodegeneration and cancer.[1][4]

In silico modeling has emerged as a crucial tool to investigate the molecular interactions of this compound and its metabolites with potential biological targets. Computational studies have suggested that while the parent this compound glycosides may have poor CNS drug-like properties, their aglycones and derivatives, formed through metabolism, exhibit more favorable binding affinities to key receptors.[2][5] This guide will delve into the specific computational techniques and findings that have illuminated the potential mechanisms of this compound's action.

Potential Molecular Targets and Binding Affinities

In silico and in vitro studies have explored the interaction of this compound and its derivatives with a range of molecular targets. These include receptors in the central nervous system (CNS), kinases implicated in neurodegenerative diseases, and proteins involved in cancer signaling pathways.

Central Nervous System Receptors

Research indicates that the metabolites of this compound, rather than the parent compound, are more likely to interact with CNS receptors. The aglycone derivative, ebelin lactone, has shown notable affinity for muscarinic M1 and serotonin 5-HT2A receptors, both of which are implicated in memory and learning.[2][3]

Table 1: In Vitro CNS Receptor Binding Affinities of this compound and its Derivatives

| Compound | Receptor | Ki (μM) |

| Ebelin lactone | M1 | 0.45 |

| 5-HT2A | 4.21 | |

| This compound | D1 | 12.14 |

| Bacopaside X | D1 | 9.06 |

Data sourced from Ramasamy et al., 2015.[2][3]

Kinases and Cancer-Related Proteins

Molecular docking studies have also investigated the interaction of this compound with kinases such as Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, and proteins involved in glioblastoma signaling pathways.

Table 2: In Silico Docking Scores of this compound with Various Protein Targets

| Target Protein | Signaling Pathway | Docking Score (Glide Score) |

| Jagged-1 | Notch | -10.2 |

| VEGFR | EGFR/Ras/Raf/MAPK | -9.8 |

| Gamma secretase | Notch | -9.6 |

| EGFR | EGFR/Ras/Raf/MAPK | -9.5 |

| GSK-3 beta | Wnt-beta catenin | -9.1 |

| Wnt-3 | Wnt-beta catenin | -8.8 |

| p53 | EGFR/Ras/Raf/MAPK | -8.7 |

| Raf | EGFR/Ras/Raf/MAPK | -8.6 |

| Notch-2 | Notch | -8.5 |

| Beta catenin | Wnt-beta catenin | -8.3 |

| Dll-1 | Notch | -7.9 |

| Hes | Notch | -7.5 |

| Ras | EGFR/Ras/Raf/MAPK | -7.2 |

| Hey | Notch | -6.9 |

| Frizzled receptor | Wnt-beta catenin | -4.8 |

| CaMK2A | Calcium/Calmodulin-Dependent | -7.0 |

Data for glioblastoma targets sourced from Vishnupriya et al., 2022.[4][6] Data for CaMK2A sourced from John et al., 2017.[7]

Table 3: In Silico Binding Affinity of this compound Constituents with LRRK2

| Compound | Binding Affinity (kcal/mol) |

| Bacosaponin | -7.5 |

Data sourced from Jain et al., 2013.[8]

Experimental Protocols

This section provides detailed methodologies for the key in silico and in vitro techniques discussed in this guide.

In Silico ADMET Prediction

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical first step in evaluating the drug-likeness of a compound.

Protocol using SwissADME:

-

Input: Obtain the 2D structure of the molecule (e.g., this compound, ebelin lactone) in a SMILES or MOL file format.

-

Web Server: Access the SwissADME web server.

-

Submission: Paste the SMILES string or upload the structure file into the input field.

-

Execution: Run the prediction.

-

Analysis: Analyze the output, which includes physicochemical properties, lipophilicity (LogP), water solubility, pharmacokinetics (gastrointestinal absorption, blood-brain barrier permeability, CYP enzyme inhibition), drug-likeness (Lipinski's rule of five), and medicinal chemistry friendliness.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

3.2.1. Protocol for AutoDock Vina

-

Preparation of Receptor:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). For example, M1 receptor (PDB: 5CXV) or 5-HT2A receptor (PDB: 6A93).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges) using AutoDockTools (ADT).

-

Save the prepared receptor in PDBQT format.

-

-

Preparation of Ligand:

-

Generate the 3D structure of the ligand (e.g., ebelin lactone) using a chemical drawing tool like ChemDraw and save it as a MOL or PDB file.

-

Use ADT to assign rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

In ADT, define the search space (grid box) to encompass the active site of the receptor. The coordinates of the active site can be determined from the position of a co-crystallized ligand or through literature review.

-

-

Docking Execution:

-

Create a configuration file specifying the paths to the receptor and ligand PDBQT files, and the grid box parameters.

-

Set the exhaustiveness parameter (typically 8, but can be increased for more thorough searching).

-

Run the AutoDock Vina executable from the command line, providing the configuration file as input.

-

-

Analysis of Results:

-

Analyze the output PDBQT file, which contains the docked poses of the ligand ranked by their binding affinity (in kcal/mol).

-

Visualize the protein-ligand interactions of the best-scoring pose using software like PyMOL or Discovery Studio.

-

3.2.2. Protocol for Glide (Schrödinger Suite)

-

Protein Preparation:

-

Import the PDB structure into Maestro.

-

Use the "Protein Preparation Wizard" to preprocess the protein, which includes adding hydrogens, assigning bond orders, creating disulfide bonds, and optimizing the hydrogen-bond network.

-

Perform a restrained minimization of the protein structure.

-

-

Ligand Preparation:

-

Import the ligand structure into Maestro.

-

Use "LigPrep" to generate low-energy 3D conformations of the ligand, considering different ionization states, tautomers, and stereoisomers.

-

-

Receptor Grid Generation:

-

Define the active site by selecting the co-crystallized ligand or specifying residues that form the binding pocket.

-

Generate the receptor grid, which pre-computes the potential energy field for different atom types.

-

-

Ligand Docking:

-

Set up the ligand docking job, selecting the prepared ligands and the receptor grid.

-

Choose the docking precision (e.g., SP for standard precision or XP for extra precision).

-

Launch the docking job.

-

-

Analysis of Results:

-

Examine the docked poses and their GlideScores in the project table. A more negative GlideScore indicates a stronger binding affinity.

-

Visualize the detailed interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the receptor.

-

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Protocol using GROMACS:

-

System Preparation:

-

Prepare the protein-ligand complex from the best-docked pose.

-

Choose a force field (e.g., AMBER, CHARMM) and generate the topology files for both the protein and the ligand.

-

Place the complex in a simulation box (e.g., cubic, dodecahedron) and solvate it with water molecules.

-

Add ions to neutralize the system.

-

-

Energy Minimization:

-

Perform energy minimization of the system to remove steric clashes.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the temperature of the system.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density.

-

-

-

Production MD:

-

Run the production MD simulation for a desired time scale (e.g., 100 ns).

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) to assess structural stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and hydrogen bond analysis to study the persistence of key interactions.

-

In Vitro Radioligand Receptor Binding Assay

This assay is used to experimentally validate the binding affinity of a compound to a specific receptor.

-

Membrane Preparation:

-

Prepare cell membranes from cells expressing the receptor of interest (e.g., CHO cells expressing human M1 receptors).

-

-

Assay Setup:

-

In a 96-well plate, add the cell membrane preparation, a radiolabeled ligand (e.g., [3H] N-methylscopolamine for M1 receptors) at a fixed concentration, and varying concentrations of the unlabeled test compound (e.g., ebelin lactone).

-

-

Incubation:

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a filter mat to separate the bound from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

-

Scintillation Counting:

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

Diagrams generated using Graphviz (DOT language) to illustrate workflows and pathways.

In Silico Drug Discovery Workflow

Proposed Signaling Pathway for Ebelin Lactone

This compound Interaction with Glioblastoma Pathways

Conclusion

The in silico modeling of this compound and its derivatives has provided invaluable insights into its potential mechanisms of action. While the parent compound may not be the primary active agent within the CNS, its metabolites, particularly ebelin lactone, show promising interactions with receptors crucial for cognitive function. Furthermore, molecular docking studies have identified this compound as a potential modulator of key signaling pathways in diseases like glioblastoma and Parkinson's. The methodologies outlined in this guide provide a robust framework for researchers to further investigate these interactions and to screen other natural products for therapeutic potential. The integration of computational predictions with experimental validation remains a cornerstone of modern drug discovery, and the study of this compound serves as an excellent case study in this synergistic approach.

References

- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 2. Wnt and PI3K/Akt/mTOR Survival Pathways as Therapeutic Targets in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AutoDockFR: Advances in Protein-Ligand Docking with Explicitly Specified Binding Site Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [논문]Molecular docking studies of bacoside from Bacopa monnieri with LRRK2 receptor [scienceon.kisti.re.kr]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Molecular modelling and de novo fragment-based design of potential inhibitors of beta-tubulin gene of Necator americanus from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medrxiv.org [medrxiv.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacoside A, a complex mixture of triterpenoid saponins, is the principal bioactive constituent of Bacopa monnieri, a plant with a long history of use in Ayurvedic medicine for cognitive enhancement.[1][2][3] Comprising four major saponins—bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C—this compound has garnered significant scientific interest for its neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides an in-depth overview of the primary molecular targets of this compound, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of the signaling pathways involved.

Quantitative Data: Binding Affinities and Inhibitory Concentrations

The interaction of this compound and its derivatives with various central nervous system (CNS) targets has been quantified through in vitro assays. The following tables summarize the key binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature. It is noteworthy that while this compound itself shows some affinity for the dopamine D1 receptor, its aglycone derivative, ebelin lactone, demonstrates more potent binding to muscarinic M1 and serotonergic 5-HT2A receptors.[2][4]

| Compound | Target | Assay Type | Ki (μM) | Reference |

| This compound | Dopamine D1 Receptor | Radioligand Binding | 12.14 | [2] |

| Bacopaside X | Dopamine D1 Receptor | Radioligand Binding | 9.06 | [2][4] |

| Ebelin Lactone | Muscarinic M1 Receptor | Radioligand Binding | 0.45 | [2][4] |

| Ebelin Lactone | Serotonin 5-HT2A Receptor | Radioligand Binding | 4.21 | [2][4] |

| Compound | Target | Assay Type | IC50 (µg/mL) | Reference |

| This compound (isolated) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 9.96 | [5] |

| This compound (purified) | Acetylcholinesterase (AChE) | Enzyme Inhibition | 9.91 | [6] |

| This compound (isolated) | DPPH Radical Scavenging | Antioxidant Assay | 73.28 | [5] |

| This compound (purified) | DPPH Radical Scavenging | Antioxidant Assay | 29.22 | [6] |

Signaling Pathways and Mechanisms of Action

This compound exerts its neuroprotective and therapeutic effects through the modulation of multiple intracellular signaling pathways. Key pathways identified include the PI3K/Akt pathway, crucial for cell survival and neuroprotection, and the Notch signaling pathway, which has implications in both development and oncology.

PI3K/Akt Signaling Pathway

This compound and its components have been shown to afford neuroprotection by activating the PI3K/Akt signaling cascade. This pathway is instrumental in promoting cell survival and inhibiting apoptosis. The neuroprotective effects of bacopaside I, a constituent of this compound, have been demonstrated to be mediated through the activation of PKC and the subsequent phosphorylation of Akt (p-Akt), a key anti-apoptotic factor.[1]

Notch Signaling Pathway

In the context of oncology, particularly glioblastoma multiforme (GBM), this compound has been shown to induce apoptosis by modulating the Notch signaling pathway.[7] Treatment of U-87 MG glioblastoma cells with this compound resulted in a significant decrease in the expression of the Notch1 receptor and a substantial increase in the expression of the downstream target HES1.[7] This suggests a potential anti-cancer mechanism by shifting the balance of Notch signaling to promote cell cycle arrest and apoptosis.[7]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the molecular interactions of this compound.

Radioligand Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of this compound and its derivatives for CNS receptors (e.g., Dopamine D1, Muscarinic M1, Serotonin 5-HT2A).

-

Principle: A radiolabeled ligand with known high affinity for the receptor is used. The test compound (e.g., this compound) is introduced at various concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Materials:

-

Membrane preparations containing the receptor of interest (e.g., from CHO cells transfected with the human receptor).

-

Radioligand (e.g., [3H]-Spiperone for D2/D3 receptors).[8]

-

Test compounds (this compound, derivatives).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., 1 µM Haloperidol).[8]

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the receptor membrane preparation, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the test compound.

-

For total binding wells, add assay buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is used to measure the inhibitory effect of compounds on AChE activity.

-

Objective: To determine the IC50 value of this compound for AChE.

-

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified by measuring the absorbance at 412 nm.[9][10]

-

Materials:

-

AChE enzyme solution (e.g., from electric eel).

-

Acetylthiocholine iodide (ATCh) substrate.

-

DTNB reagent.

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

Test compound (this compound).

-

96-well microplate and a microplate reader.

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the appropriate wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCh substrate to all wells.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.[11]

-

MTT Assay for Aβ-induced Cytotoxicity

This assay assesses the protective effect of a compound against cell death induced by amyloid-beta (Aβ) peptides.

-

Objective: To evaluate the ability of this compound to protect neuronal cells (e.g., SH-SY5Y) from Aβ42-induced cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be dissolved and quantified by spectrophotometry.[12]

-

Materials:

-

Neuronal cell line (e.g., SH-SY5Y).

-

Cell culture medium and supplements.

-

Aβ42 peptide, pre-aggregated to form oligomers.

-

Test compound (this compound).

-

MTT solution (e.g., 5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in DMF).[13]

-

96-well cell culture plates and a microplate reader.

-

-

Procedure:

-

Seed the neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

-

Add the pre-aggregated Aβ42 oligomers to the wells (except for the control wells) to induce cytotoxicity.

-

Co-incubate the cells with this compound and Aβ42 for 24-48 hours.

-

After incubation, remove the medium and add fresh medium containing MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing the viable cells to convert MTT into formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Thioflavin T (ThT) Assay for Aβ Fibrillation

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time.

-

Objective: To determine the effect of this compound on the aggregation kinetics of Aβ42.

-

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. This change in fluorescence can be used to monitor the extent of fibril formation over time.[14][15]

-

Materials:

-

Procedure:

-

Prepare a solution of Aβ42 monomer in the assay buffer.

-

In a 96-well plate, combine the Aβ42 solution, ThT working solution, and various concentrations of this compound.

-

Control wells should contain Aβ42 and ThT without this compound.

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence plate reader set to 37°C.

-

Monitor the fluorescence intensity (excitation ~440 nm, emission ~482 nm) at regular intervals over a period of several hours to days.[16]

-

Plot the fluorescence intensity against time to generate aggregation curves.

-

Analyze the curves to determine key kinetic parameters, such as the lag time and the maximum fluorescence intensity, to assess the inhibitory or acceleratory effect of this compound on Aβ42 fibrillation.

-

Conclusion

This compound presents a multi-target pharmacological profile, engaging with key components of neurotransmitter systems, neuroprotective signaling pathways, and the molecular machinery of neuroinflammation and neurodegeneration. The quantitative data indicate that while this compound itself has modest direct receptor affinities, its actions and those of its derivatives on enzymes like acetylcholinesterase and on complex signaling cascades such as PI3K/Akt and Notch are significant. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of this compound and other nootropic compounds, facilitating reproducible and comparable research in the field of drug discovery and development. Further exploration of its metabolites and their specific molecular interactions will be crucial in fully elucidating the therapeutic potential of this traditional medicine.

References

- 1. Insights into the Molecular Aspects of Neuroprotective this compound and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Silico and In Vitro Analysis of this compound Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Silico and In Vitro Analysis of this compound Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri | PLOS One [journals.plos.org]

- 4. In Silico and In Vitro Analysis of this compound Aglycones and Its Derivatives as the Constituents Responsible for the Cognitive Effects of Bacopa monnieri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jees.in [jees.in]

- 6. ukaazpublications.com [ukaazpublications.com]

- 7. This compound Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bacopa monnieri: A promising herbal approach for neurodegenerative disease treatment supported by in silico and in vitro research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Evidence for a Strong Relationship between the Cytotoxicity and Intracellular Location of β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thioflavin T spectroscopic assay [assay-protocol.com]

- 15. tandfonline.com [tandfonline.com]

- 16. protocols.io [protocols.io]

- 17. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

Unraveling the Antioxidant Prowess of Bacoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacoside A, a complex mixture of triterpenoid saponins from Bacopa monnieri, has garnered significant scientific attention for its potent neuroprotective effects, which are intrinsically linked to its robust antioxidant properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's antioxidant activity. It details the compound's capacity for free radical scavenging, inhibition of lipid peroxidation, and enhancement of endogenous antioxidant defense systems, with a particular focus on the activation of the Nrf2 signaling pathway. This document synthesizes quantitative data from various in vitro and in vivo studies, presents detailed experimental methodologies for assessing antioxidant efficacy, and visualizes key pathways and workflows to facilitate a comprehensive understanding for researchers in drug discovery and development.

Core Antioxidant Mechanisms of this compound

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct free radical scavenging and indirect enhancement of the cellular antioxidant machinery.[1][2][3]

1.1. Direct Free Radical Scavenging: this compound has been shown to be an effective scavenger of various reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating cellular damage.[4] Its chemical structure lends itself to donating electrons and neutralizing free radicals. In vitro assays have consistently demonstrated its ability to scavenge radicals such as 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl radicals, and superoxide anions.[4]

1.2. Inhibition of Lipid Peroxidation: A critical aspect of this compound's antioxidant activity is its ability to inhibit lipid peroxidation, a key process in cellular injury where free radicals attack lipids in cell membranes, leading to a chain reaction of damage.[1][5] this compound helps maintain the structural integrity of cell membranes by preventing this damaging cascade.[1] Studies have shown that this compound can significantly decrease the levels of malondialdehyde (MDA), a primary marker of lipid peroxidation.[1]

1.3. Enhancement of Endogenous Antioxidant Enzymes: Beyond direct scavenging, this compound significantly boosts the body's innate antioxidant defenses by upregulating the expression and activity of crucial antioxidant enzymes.[6][7] These enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[5][7] This enhancement of the endogenous antioxidant system provides a more sustained and powerful defense against oxidative stress.[8]

The Nrf2 Signaling Pathway: A Central Hub for this compound's Action

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a master regulator of the cellular antioxidant response, and evidence suggests it is a primary target of this compound.[1] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[9] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[9] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective proteins, including SOD, CAT, GPx, and heme oxygenase-1 (HO-1).[1][9] Studies have shown that treatment with Bacopa monnieri extracts and its constituents can restore the expression levels of Nrf2, HO-1, and GCLC.[1]

References

- 1. Insights into the Molecular Aspects of Neuroprotective this compound and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Insights Into the Molecular Aspects of Neuroprotective this compound and Bacopaside I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijpbs.com [ijpbs.com]

- 5. jees.in [jees.in]

- 6. mdpi.com [mdpi.com]

- 7. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 8. Bacopa monnieri as an Antioxidant Therapy to Reduce Oxidative Stress in the Aging Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

Methodological & Application

Application Notes and Protocols for Bacoside A Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for extracting and purifying Bacoside A, a key neuroprotective saponin from Bacopa monnieri. The protocols detailed below are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further investigation and development.

Introduction

Bacopa monnieri, commonly known as Brahmi, is a medicinal plant with a long history of use in Ayurvedic medicine for enhancing cognitive function.[1] The therapeutic effects of Bacopa monnieri are largely attributed to a complex mixture of triterpenoid saponins, collectively known as bacosides.[1][2] Among these, this compound is a major and pharmacologically significant component, recognized for its potential in ameliorating neurodegenerative disorders.[3][4] this compound itself is a mixture of four structurally related saponins: bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C.[4] This document outlines detailed protocols for the extraction of a bacoside-rich fraction from Bacopa monnieri and the subsequent purification of this compound.

Extraction Methodologies

The initial step in isolating this compound is the extraction of a crude saponin-rich fraction from the dried plant material. Various methods have been employed, with solvent extraction being the most common. The choice of solvent and extraction technique significantly impacts the yield and purity of the final extract.

Sequential Polarity Gradient Solvent Extraction

This method leverages solvents of increasing polarity to selectively extract compounds, yielding a bacoside-rich fraction in the more polar solvent phase.

Protocol:

-

Preparation of Plant Material: Air-dry the aerial parts of Bacopa monnieri and grind them into a coarse powder (30-40 mesh size).[5]

-

Defatting: Macerate 100 g of the powdered plant material in 500 ml of hexane (a non-polar solvent) and reflux at 37°C for 6 hours. This step removes lipids and other non-polar impurities. Repeat the extraction twice.[3][4]

-

Intermediate Polarity Extraction: After hexane extraction, extract the plant residue with 500 ml of acetone, again refluxing at 37°C for 6 hours. This removes less polar compounds.[3][4]

-

Polar Extraction: Finally, extract the remaining plant material with 500 ml of methanol (a polar solvent) by refluxing at 37°C for 6 hours. Bacosides, being polar glycosides, will be concentrated in this methanolic extract. Repeat this step.[3][4]

-

Concentration: Pool the methanolic extracts and concentrate them using a rotary evaporator to obtain a dried, crude bacoside-rich extract.[3][4]

Maceration with Methanol

A simpler, though potentially less pure, method involves direct maceration with a polar solvent.

Protocol:

-

Preparation of Plant Material: Prepare dried, powdered Bacopa monnieri as described above.

-

Extraction: Macerate the plant material in methanol at room temperature for 3 days.[2]

-

Filtration and Concentration: Filter the extract to remove solid plant material and concentrate the filtrate using a rotary evaporator.

Purification of this compound

Following extraction, the crude extract contains a mixture of bacosides and other plant metabolites. Column chromatography is the most effective method for purifying this compound from this mixture.

Silica Gel Column Chromatography

Protocol:

-

Preparation of the Column: Prepare a slurry of silica gel (100-200 mesh size) in ethyl acetate and pack it into a glass column (e.g., 60 cm x 0.24 cm).[3][4]

-

Sample Loading: Dissolve 1 g of the dried bacoside-rich extract in a minimal amount of methanol. Add 10 g of silica gel to this solution and dry it using a rotary evaporator to obtain a free-flowing powder. Carefully load this powder onto the top of the prepared silica gel column.[3][4]

-

Elution: Elute the column with a gradient of methanol in ethyl acetate. Start with 1% methanol in ethyl acetate and gradually increase the methanol concentration up to 30%.[3][4]

-

Fraction Collection: Collect fractions of 10 ml each.[3]

-

Analysis of Fractions: Monitor the collected fractions for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] For TLC, a mobile phase of ethyl acetate:methanol:water (60:14:10) can be used, with visualization using vanillin-sulfuric acid reagent and heating.[5]

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them using a rotary evaporator to obtain the purified compound. This compound typically elutes at a concentration of 18-21% methanol in ethyl acetate.[4]

Quantitative Data Summary

The efficiency of extraction and purification can vary based on the specific methods and plant material used. The following table summarizes reported yields and purity from different studies.

| Parameter | Method | Yield | Purity | Reference |

| Extraction Yield | Maceration with Methanol (3 days) | 27.89% (crude extract) | Not specified | [2] |

| Percolation with Ethanol (after water soak) | Not specified | 19.28% (total saponins) | [2][6] | |

| Purification Yield | Sequential Polarity Gradient Extraction & Silica Gel Column Chromatography | 34.6 mg / g of crude extract | 93% | [3] |

| Sequential Polarity Gradient Extraction & Silica Gel Column Chromatography | 92.8 mg / g of crude extract | 83.46% | [4] | |

| Soxhlet Extraction & Further Purification | 1.95% (final product from dry weight) | 28% (this compound) | [5] |

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for this compound extraction and purification, and a simplified representation of a signaling pathway influenced by this compound.

Caption: Workflow for this compound extraction and purification.

Caption: Simplified signaling pathway influenced by this compound.

Mechanism of Action Insights

This compound exerts its neuroprotective effects through multiple mechanisms. It has been shown to modulate the Notch signaling pathway, leading to apoptosis in glioblastoma cells by decreasing Notch1 receptor expression and increasing the expression of its downstream target HES1.[7] Additionally, the neuroprotective activity of bacosides is attributed to the regulation of neurotransmitter receptors such as AMPAR, NMDAR, and GABAR.[8] Bacosides also contribute to reducing oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.[8][9] Furthermore, they exhibit anti-inflammatory properties, which play a crucial role in their overall neuroprotective effects.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. jees.in [jees.in]

- 5. US6833143B1 - Process for the preparation of a extract rich in bacosides from the herb Bacopa monniera - Google Patents [patents.google.com]

- 6. thaiscience.info [thaiscience.info]

- 7. This compound Induced Sub-G0 Arrest and Early Apoptosis in Human Glioblastoma Cell Line U-87 MG through Notch Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the Molecular Aspects of Neuroprotective this compound and Bacopaside I - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Note: Quantification of Bacoside A in Bacopa monnieri by High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative determination of Bacoside A, the primary bioactive saponin mixture in Bacopa monnieri, using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a critical biomarker for the standardization and quality control of Bacopa monnieri extracts and formulations due to its nootropic effects.[1] The protocols outlined below cover sample preparation from raw plant material and commercial formulations, preparation of standard solutions, and validated chromatographic conditions for accurate quantification.

Chromatographic Conditions

The separation and quantification of this compound components can be achieved using a C18 column with UV detection.[2][3] this compound is a mixture of four main saponins: Bacoside A3, Bacopaside II, Bacopaside X (jujubogenin isomer of bacopasaponin C), and Bacopasaponin C.[4][5][6] The detection wavelength is typically set to 205 nm or 210 nm for optimal absorbance.[3][5][7][8] Below are two common isocratic methods summarized for comparison.

Table 1: HPLC System Parameters

| Parameter | Method 1 | Method 2 |

| Column | C18 / ODS (250 mm x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : 0.05 M Sodium Sulfate Buffer (pH 2.3) | Acetonitrile : Phosphate Buffer (pH 3.0) |

| Composition | 31.5 : 68.5 (v/v)[7] | 40 : 60 (v/v)[8] |

| Elution Mode | Isocratic | Isocratic |

| Flow Rate | 1.0 mL/min[7] | 1.5 mL/min[8] |

| Detection Wavelength | 205 nm[7] | 205 nm[8] |

| Injection Volume | 20 µL[4][7] | 20 µL |

| Column Temperature | 30 °C[7] | 30 °C[8] |

| Run Time | 30 minutes | 30 minutes[8] |

Experimental Protocols

Protocol: Preparation of Standard Solutions

-

Standard Stock Solution (2000 µg/mL): Accurately weigh 20 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[5] Dissolve the standard in methanol and make up the volume to the mark.[5]

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the stock solution with methanol or the mobile phase.[9] A typical linearity range is 26-260 µg/mL.[2]

-

Storage: Store all standard solutions at 4°C until analysis.[9]

Protocol: Sample Preparation from Bacopa monnieri Plant Material

-

Extraction: Accurately weigh 15 g of dried, powdered Bacopa monnieri plant material.[5]

-

Soxhlet Extraction: Transfer the powder to a thimble and perform Soxhlet extraction with 95% methanol (400 mL) at 50°C for 3 hours.[5] Alternatively, sonication can be used.

-

Sonication Method: Weigh 0.5 g of the dried powder, add 20 mL of methanol, and sonicate in a water bath at 60°C for 20 minutes.[9]

-

Drying: Filter the resulting marc and dry the filtrate under a vacuum to obtain the crude extract.[5]

-

Sample Solution Preparation: Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.[5]

-

Filtration: Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[5]

Protocol: HPLC Analysis Workflow

-

System Equilibration: Equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.

-

Standard Injection: Inject 20 µL of each working standard solution to generate a calibration curve. Plot the peak area against the concentration.

-

Sample Injection: Inject 20 µL of the prepared and filtered sample solution into the HPLC system.

-

Data Acquisition: Record the chromatogram for the specified run time (e.g., 30 minutes).

-

Quantification: Identify the peaks corresponding to the components of this compound based on their retention times compared to the standard. Calculate the concentration of this compound in the sample using the regression equation from the standard calibration curve.

Method Validation Data

The developed HPLC method should be validated according to ICH guidelines. The following table summarizes typical validation parameters reported for this compound quantification.

Table 2: Summary of Method Validation Parameters

| Parameter | Typical Range / Value | Reference |

| Linearity Range | 26 - 500 µg/mL | [2][4] |

| Correlation Coefficient (R²) | > 0.995 | [2] |

| Accuracy (% Recovery) | 98.3% - 102.67% | [5] |

| Precision (% RSD) | < 6% (Intra-day) | [2] |

| Limit of Detection (LOD) | 0.001 - 134.96 µg/mL | [5][6] |

| Limit of Quantification (LOQ) | 0.004 - 408.98 µg/mL | [5][6] |

| System Suitability (Resolution) | > 1.5 between Bacoside A3 and Bacopaside II | [10] |

Workflow Visualization

The following diagram illustrates the complete workflow for the quantification of this compound from sample preparation to data analysis.

Caption: Workflow for this compound Quantification by HPLC.

References

- 1. Research Portal [researchportal.scu.edu.au]

- 2. ijpsonline.com [ijpsonline.com]

- 3. naturalremedieshumanhealth.com [naturalremedieshumanhealth.com]

- 4. jees.in [jees.in]

- 5. ijbpas.com [ijbpas.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. researchgate.net [researchgate.net]

- 8. ijfmr.com [ijfmr.com]

- 9. phcog.com [phcog.com]

- 10. Validation of Quantitative HPLC Method for Bacosides in KeenMind - PMC [pmc.ncbi.nlm.nih.gov]

HPTLC Analysis of Bacoside A in Herbal Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Bacoside A in herbal extracts, primarily from Bacopa monnieri, using High-Performance Thin-Layer Chromatography (HPTLC). This compound, a key triterpenoid saponin in Bacopa monnieri, is recognized for its nootropic effects, making its accurate quantification crucial for the quality control and standardization of herbal products and formulations.[1][2][3]

Introduction

Bacopa monnieri (L.) Wettst., belonging to the family Scrophulariaceae, is a prominent herb in Ayurvedic medicine renowned for its memory-enhancing properties.[1][3] The therapeutic efficacy of this plant is largely attributed to a group of saponins known as bacosides, with this compound being a major and pharmacologically significant constituent.[1][3][4] HPTLC offers a simple, rapid, and cost-effective method for the quantification of this compound, making it an ideal tool for routine quality control of herbal raw materials and finished products.[4][5][6]

Experimental Protocols

This section details the materials and methods for the HPTLC analysis of this compound. The following protocols are a synthesis of validated methods reported in scientific literature.

Materials and Reagents

-

Plant Material: Authenticated, dried whole plant material of Bacopa monnieri.

-

Reference Standard: this compound (purity ≥95%).

-

Solvents: Methanol, Dichloromethane, Ethyl Acetate, Toluene, Glacial Acetic Acid, Water (all analytical grade or HPLC grade).

-

Stationary Phase: Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm, 0.2 mm thickness).

Preparation of Standard and Sample Solutions

-

Standard Stock Solution of this compound: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a concentration of 1 mg/mL.[2] Sonicate for 15 minutes to ensure complete dissolution.[1] From this stock solution, prepare working standards of desired concentrations by further dilution with methanol.

-

Sample Preparation (Methanolic Extraction):

-

Grind the dried plant material into a coarse powder.

-

Accurately weigh about 1 g of the powdered plant material and extract it with methanol, either by soxhlet extraction or by sonication.[5][7]

-

For soxhlet extraction, extract the material to exhaustion. For sonication, suspend the powder in a suitable volume of methanol and sonicate for 15-30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain the dry extract.[5]

-

Dissolve a known weight (e.g., 100 mg) of the dried extract in 10 mL of methanol to get the final sample solution.[5]

-

Chromatographic Conditions

Several mobile phase systems have been reported for the effective separation of this compound. Researchers can choose the system that best suits their laboratory setup and resolution requirements.

Table 1: HPTLC Chromatographic Conditions for this compound Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | HPTLC plates pre-coated with Silica gel 60 F254 | HPTLC plates pre-coated with Silica gel GF254 | HPTLC plates pre-coated with Silica gel 60 F254 | HPTLC plates pre-coated with Silica gel G60F254 |

| Mobile Phase | Toluene: Ethyl acetate: Methanol: Glacial Acetic acid (3:4:3:1 v/v/v/v)[1][3] | Dichloromethane: Methanol: Water (4.5:1.0:0.1 v/v/v)[5][6] | Ethyl acetate: Methanol: Water (4:1:1 v/v/v)[2] | Chloroform: Methanol: Water (18:9:0.6 v/v/v)[4] |

| Application Mode | Band | Band | Band | Band |

| Band Width | 8 mm | 6 mm | Not Specified | Not Specified |

| Application Volume | 2 µL (or as required) | As required | As required | 5 µL |

| Chamber Saturation | 30 minutes | 30 minutes | Not Specified | Not Specified |

| Development Distance | 80 mm | 80 mm | Not Specified | Not Specified |

| Scanner | CAMAG TLC Scanner | CAMAG TLC Scanner 3 | Densitometric Scanner | Densitometric Scanner |

| Detection Wavelength | 540 nm (after derivatization) | 225 nm[5][6] | 598 nm (after derivatization)[2] | 540 nm (after derivatization)[4] |

| Derivatizing Reagent | Not specified, but detection at 540 nm suggests post-chromatographic derivatization. | None | 20% (v/v) methanolic-sulfuric acid | Not specified, but detection at 540 nm suggests post-chromatographic derivatization. |

| Rf Value of this compound | ~ 0.31[1] | ~ 0.78[5] | ~ 0.53[2] | ~ 0.51[4] |

Chromatogram Development and Densitometric Analysis

-

Apply the standard and sample solutions as bands of appropriate width onto the HPTLC plate using a suitable applicator like CAMAG Linomat V.

-

Develop the plate in a pre-saturated twin-trough chamber with the chosen mobile phase up to the specified distance.

-

After development, remove the plate from the chamber and dry it in a current of air.

-

If derivatization is required, spray the plate with the appropriate reagent and heat as necessary to visualize the spots.

-

Scan the dried plate using a TLC scanner at the specified wavelength in absorbance mode.

-

Record the peak areas and calculate the amount of this compound in the sample by comparing the peak area of the sample with that of the standard.

Quantitative Data Summary

The following table summarizes the quantitative parameters obtained from various validated HPTLC methods for this compound analysis.

Table 2: Summary of Quantitative HPTLC Data for this compound

| Parameter | Reference[1] | Reference[5][8] | Reference[7] | Reference[4] | Reference[9] |

| Linearity Range | 0.5 - 4 µ g/spot | 8.4 - 50.4 µ g/spot | 160 - 480 ng/spot | 30 - 180 µg/mL | 50 - 350 ng/spot |

| Correlation Coefficient (r²) | 0.9977 (r value) | 0.9989 (r value) | Not Specified | 0.999 (r value) | 0.9985 |

| Limit of Detection (LOD) | Not Specified | 3 µ g/spot | 40 ng/spot | Not Specified | 8.3 ng/spot |

| Limit of Quantification (LOQ) | Not Specified | 9.9 µ g/spot | 120 ng/spot | Not Specified | 27.39 ng/spot |

| Precision (%RSD) | 1.766 (CV) | < 2% | Intra-day: 0.46-1.30, Inter-day: 0.83-1.23 | 0.64 | Not Specified |

| Accuracy (Recovery) | Not Specified | 98.39 - 100.40% | Not Specified | 97 - 100% | Not Specified |

| This compound Content (% w/w in extract) | Not Specified | 41.5% | 0.052 ± 0.002% to 0.285 ± 0.015% in aerial parts | Not Specified | Not Specified |

Visualizations

The following diagrams illustrate the key workflows in the HPTLC analysis of this compound.

Caption: Experimental workflow for HPTLC analysis of this compound.

Caption: Logical relationship of the HPTLC quantification process.

References

- 1. impactfactor.org [impactfactor.org]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpsonline.com [ijpsonline.com]

- 5. greenpharmacy.info [greenpharmacy.info]

- 6. greenpharmacy.info [greenpharmacy.info]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. greenpharmacy.info [greenpharmacy.info]

- 9. ijpsonline.com [ijpsonline.com]

Bacoside A Administration in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Bacoside A in rodent models, focusing on its neuroprotective and cognitive-enhancing effects. This document includes a summary of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

This compound has been investigated in numerous preclinical studies using rodent models to explore its therapeutic potential. The following tables summarize the quantitative data on dosages, administration routes, treatment durations, and observed effects.

Table 1: this compound Dosage and Administration in Rodent Models

| Rodent Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference(s) |

| Wistar Rats (Cigarette Smoke-Induced Oxidative Stress) | 10 mg/kg b.w./day | Oral (p.o.) | 12 weeks | Improved antioxidant status, maintained trace element levels, and protected against oxidative damage in the brain. | |

| Wistar Rats (Morphine-Induced Oxidative Stress) | 10 mg/kg b.w./day | Oral (p.o.) | 21 days | Protected against morphine-induced brain oxidative damage by improving antioxidant status and maintaining membrane-bound ATPase activities. | |

| Sprague-Dawley Rats (Focal Cerebral Ischemia) | 3, 10, and 30 mg/kg | Oral (p.o.) | 6 days | Reduced neurological deficits, cerebral infarct volume, and edema. Increased brain ATP content and antioxidant enzyme activities. | |

| Wistar Rats (Age-Associated Neurodegeneration) | 200 mg/kg b.w. | Oral | 3 months | Prevented age-associated neurodegeneration and promoted healthy brain aging. | |

| Wistar Rats (Alzheimer's Disease Model) | 20, 40, and 80 mg/kg b.w. | Oral (p.o.) | 2 weeks before and 1 week after induction | Improved spatial memory and mitigated the reduction of neurons and cholinergic neuron density. |

Table 2: Effects of this compound on Biochemical Parameters in Rodent Brains

| Parameter | Rodent Model | This compound Treatment | Observed Effect | Reference(s) |

| Antioxidant Enzymes | ||||